molecular formula C9H13NO2 B1280616 2-(1H-Pyrrol-1-YL)pentanoic acid CAS No. 70901-15-4

2-(1H-Pyrrol-1-YL)pentanoic acid

Cat. No. B1280616
Key on ui cas rn: 70901-15-4
M. Wt: 167.2 g/mol
InChI Key: BZLPDTIGSUYXES-UHFFFAOYSA-N
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Patent
US04148998

Procedure details

2-Aminopentanoic acid (0.2 mole) is added to a solution of sodium acetate (0.2 mole) in about 300 ml of glacial acetic acid. This solution is heated to effect solution and is then refluxed for 5 minutes. To the refluxing solution is added (0.2 mole) 2.5-dimethoxytetrahydrofuran as quickly as possible. The mixture is refluxed for a further 2 minutes and the acetic acid is flash evaporated. The residue is taken up in ethyl acetate, washed with water, dried and the solvent removed under vacuo to give 2-(1-pyrryl)pentanoic acid.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][CH2:7][CH3:8])[C:3]([OH:5])=[O:4].C([O-])(=O)C.[Na+].CO[CH:16]1[CH2:20][CH2:19][CH:18](OC)O1>C(O)(=O)C>[N:1]1([CH:2]([CH2:6][CH2:7][CH3:8])[C:3]([OH:5])=[O:4])[CH:16]=[CH:20][CH:19]=[CH:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC(C(=O)O)CCC
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for a further 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C(C(=O)O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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